molecular formula C16H26O2 B10788370 Palmitoleic Acid Alkyne

Palmitoleic Acid Alkyne

Cat. No.: B10788370
M. Wt: 250.38 g/mol
InChI Key: GICMJXPKCLXTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoleic Acid Alkyne is a chemically modified form of the monounsaturated fatty acid (cis-9-hexadecenoic acid), which has been identified as a lipid hormone, or "lipokine," that coordinates cross-talk between metabolic tissues . This analog is functionalized with a terminal alkyne group, making it a valuable biorthogonal chemical reporter for probing lipid biology using click chemistry. The alkyne tag allows for its subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-containing probes, such as fluorophores or biotin, for detection, isolation, and visualization . In research, this compound is used to study the mechanisms of fatty acid uptake, intracellular distribution, and metabolism in single cells with techniques like Raman spectroscopy, providing species-specific insight with minimal interference to native biochemical processes . Its primary research value lies in investigating the well-documented anti-inflammatory and insulin-sensitizing biological activity of the native palmitoleic acid, which includes improving whole-body insulin sensitivity, enhancing glucose uptake, and protecting cells from palmitate-induced endoplasmic reticulum stress and apoptosis . The compound serves as a critical tool for metabolic disease research, enabling scientists to track and understand the role of this unique lipokine in conditions such as hepatic steatosis and diabetes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

hexadec-9-en-15-ynoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1,7-8H,3-6,9-15H2,(H,17,18)

InChI Key

GICMJXPKCLXTLV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Iii. Applications of Palmitoleic Acid Alkyne As a Metabolic Labeling Probe

General Principles of Metabolic Incorporation of Alkynyl Fatty Acids

The use of alkynyl fatty acids for metabolic labeling is a non-radioactive method that allows for the study of dynamic cellular processes. nih.gov The core principle involves introducing a fatty acid analog, such as palmitoleic acid alkyne, to living cells. researchgate.net These cells take up the alkynyl fatty acid and process it through their natural metabolic pathways. nih.gov

Once inside the cell, the fatty acid is activated to its coenzyme A (CoA) ester form. nih.gov This activated form, ω-alkynyl-palmitoyl-CoA, can then be attached to proteins, a process known as S-palmitoylation, where the fatty acid is covalently linked to cysteine residues. nih.govresearchgate.net

The key advantage of using an alkynyl-tagged fatty acid is the ability to subsequently detect the labeled proteins. This is achieved through a highly specific and efficient chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net In this reaction, a reporter molecule containing an azide (B81097) group, such as an azide-linked fluorophore or biotin (B1667282), is added to the cell lysate. researchgate.netmdpi.com The copper catalyst facilitates the formation of a stable covalent bond between the alkyne on the fatty acid and the azide on the reporter molecule. nih.gov This allows for the visualization or isolation of the proteins that have incorporated the this compound. researchgate.net

Cell Line Models for Metabolic Labeling Studies

This compound has been effectively utilized in a variety of mammalian cell culture systems to investigate protein lipidation.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used model in cell biology. Studies have shown that HEK293 cells can be metabolically labeled with alkynyl-palmitic acid to study S-acylation of proteins. nih.gov For instance, the S-acylation of the apical sodium-dependent bile acid transporter (ASBT) was demonstrated in HEK293 cells stably expressing this protein. nih.gov Furthermore, research has analyzed the palmitoylation of proteins in HEK293 cells using bioorthogonal click chemistry with alkyne-modified palmitic acid reporters. researchgate.net

L-cells: Mouse fibroblast L-cells have been instrumental in studying the palmitoleoylation of specific proteins. For example, researchers used cis-palmitoleic acid alkyne to label the Wnt3a protein in L-cells. caymanchem.comglpbio.com This labeling was specific to the wild-type protein and was not observed in a mutant version, demonstrating the precision of this technique. caymanchem.comglpbio.com

HeLa Cells: HeLa cells, derived from human cervical cancer cells, are another common model system. Palmitoylation of endogenous proteins, including H- and N-Ras, has been detected in HeLa cells using ω-alkynyl-palmitate as a label. nih.gov Additionally, studies have analyzed the S-acylated fatty acids on proteins in HeLa cells, revealing that proteins modified with palmitic, palmitoleic, and oleic acids are abundant. rsc.org

3T3-L1 Fibroblasts: These mouse-derived cells are frequently used to study adipocyte differentiation and metabolism. mdpi.com Research has shown that enlarged adipocytes can negatively affect 3T3-L1 fibroblast function through the release of free fatty acids like palmitic acid. nih.gov Moreover, palmitoleic acid has been shown to increase the metabolic and oxidative capacity of 3T3-L1 adipocytes. frontiersin.org

The application of alkynyl fatty acid probes extends beyond mammalian cell lines to other model organisms, enabling the study of lipid metabolism in a broader biological context.

Yeast: The yeast Saccharomyces cerevisiae is a powerful model organism for studying fundamental cellular processes. Exogenous palmitoleic acid can be incorporated into phospholipids (B1166683) and neutral lipids in yeast, leading to significant remodeling of lipid metabolism. nih.gov Different yeast species have also been explored for their potential to produce palmitoleic acid. nih.gov

Drosophila: The fruit fly, Drosophila melanogaster, is a valuable model for studying development and metabolism. Alkynyl-modified oleic acid has been used to study its metabolism in Drosophila. researchgate.net

Nematostella: The sea anemone Nematostella vectensis provides insights into the evolution of animal nutrient uptake and transport. Researchers have used alkyne-modified oleic acid to track the absorption and transport of dietary fatty acids in this organism. biorxiv.orguib.no

Optimization of Labeling Conditions

To ensure accurate and robust results, the conditions for metabolic labeling with this compound must be carefully optimized. Key parameters that are often adjusted include the concentration of the labeling probe and the duration of the labeling period. nih.gov

The concentration of this compound used for labeling is a critical factor. nih.gov Insufficient concentrations may result in a weak signal, while excessively high concentrations can potentially lead to cellular toxicity or non-specific labeling. Studies have shown that the incorporation of alkynyl fatty acids into proteins is concentration-dependent. nih.govmdpi.com For example, in experiments with COS-7 cells expressing EGFP-N-Ras, labeling with ω-alkynyl-palmitate showed a clear dependence on the concentration of the probe. nih.gov Similarly, time- and concentration-dependent S-palmitoylation of proteins like calnexin (B1179193) and SDHA has been observed in HCT-116 and Caco-2 cells using an alkyne-modified fatty acid. researchgate.net

Cell LineProtein of InterestObserved Effect of ConcentrationReference
COS-7EGFP-N-RasLabeling intensity increased with ω-alkynyl-palmitate concentration. nih.gov
HCT-116Calnexin, SDHAS-palmitoylation increased with 15-YNE concentration. researchgate.net
Caco-2Calnexin, SDHAS-palmitoylation increased with 15-YNE concentration. researchgate.net

The duration of the labeling period is another crucial parameter to optimize. nih.gov The time required for optimal labeling can vary depending on the cell type and the specific metabolic pathway being investigated. jove.com Short incubation times may not allow for sufficient incorporation of the probe, while excessively long incubations could lead to the metabolic breakdown of the probe or other confounding effects. researchgate.net Research has demonstrated that the labeling of proteins with alkynyl fatty acids is time-dependent. nih.govmdpi.com For instance, optimal labeling of EGFP-N-Ras in COS-7 cells with ω-alkynyl-palmitate was achieved after a 3-hour incubation. nih.gov Similarly, time-dependent S-palmitoylation of calnexin and SDHA was observed in HCT-116 and Caco-2 cells. researchgate.net

Cell LineProtein of InterestOptimal Labeling TimeReference
COS-7EGFP-N-Ras3 hours nih.gov
HCT-116Calnexin, SDHATime-dependent increase observed over 2, 4, 6, and 16 hours. researchgate.net
Caco-2Calnexin, SDHATime-dependent increase observed over 2, 4, 6, and 16 hours. researchgate.net

Media Composition for Metabolic Labeling

The successful metabolic labeling of cellular lipids using this compound necessitates careful consideration of the cell culture media composition. The goal is to facilitate the uptake and incorporation of the alkyne-tagged fatty acid by cellular metabolic pathways. Standard protocols often involve a period of lipid starvation followed by the introduction of the probe, typically complexed to a carrier protein to enhance its solubility and delivery in aqueous media.

The base medium is often a standard formulation such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, but it is typically supplemented with serum that has been treated to remove endogenous lipids. researchgate.netnih.gov This step is crucial to minimize competition between the alkyne probe and natural fatty acids present in standard fetal bovine serum (FBS). Delipidated or fatty acid-free (FAF) FBS is commonly used. researchgate.netjove.com

To further improve the solubility and cellular uptake of the hydrophobic alkyne fatty acid, it is often pre-complexed with fatty acid-free bovine serum albumin (BSA). researchgate.netjove.com The concentration of the this compound probe itself can vary depending on the cell type and experimental goals, with concentrations typically ranging from 25 µM to 100 µM. researchgate.netnih.govjove.com For instance, while a concentration of 25-50 µM may be sufficient for many cell types, certain cells like the asexual stages of malarial parasites, which develop within red blood cells, might require higher concentrations of up to 100 µM for efficient labeling. nih.gov The incubation period for metabolic labeling can range from a few hours to overnight, allowing for sufficient incorporation into cellular lipid pools. nih.gov

Below is a table summarizing typical media components for metabolic labeling experiments using alkynyl fatty acid analogs.

ComponentPurposeTypical Concentration/FormulationSource(s)
Base Medium Provides essential nutrients for cell viability.DMEM, RPMI-1640 researchgate.netnih.gov
Serum Supports cell growth and provides growth factors.10% Delipidated Fetal Bovine Serum (FAF-FBS) researchgate.netjove.com
Fatty Acid Carrier Enhances solubility and cellular uptake of the alkyne probe.Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) researchgate.netjove.com
Alkynyl Probe The metabolic label to be incorporated into cellular lipids.25 µM - 100 µM researchgate.netnih.gov
Incubation Time Duration for cellular uptake and metabolic incorporation.4 - 10 hours nih.govmdpi.com

Evaluation of Analogous Metabolism to Endogenous Lipids

A critical aspect of using this compound as a metabolic probe is confirming that its metabolism closely mimics that of its natural counterpart, palmitoleic acid. The small size of the terminal alkyne group is intended to be minimally disruptive, allowing the cell's enzymatic machinery to process the analog as it would the endogenous fatty acid. oup.com Studies using various ω-alkynyl fatty acids have provided substantial evidence that these probes are indeed metabolized in a manner analogous to natural lipids. mdpi.comresearchgate.netresearchgate.net

Upon entering the cell, ω-alkynyl fatty acids are activated to their coenzyme A (CoA) derivatives by acyl-CoA synthetases, the same enzymes that activate natural fatty acids. mdpi.comnih.gov This is the first and essential step for their subsequent incorporation into complex lipids and participation in other metabolic pathways. Research has demonstrated that these alkyne-modified lipids serve as effective tracers for studying fatty acid metabolism and can be incorporated into a wide array of lipid species. mdpi.comresearchgate.net

The table below details the lipid classes where the incorporation of a C16 alkyne fatty acid analog has been observed in treated cells. mdpi.com

Lipid SuperclassLipid Classes Incorporating C16 Alkyne Probe
Sphingolipids Ceramides, Hexosylceramides, Sphingomyelins
Glycerophospholipids Lysophosphatidylcholines, Phosphatidylcholines, Phosphatidylethanolamines
Glycerolipids Diacylglycerols, Triacylglycerols

Iv. Elucidating Protein Post Translational Acylations Using Palmitoleic Acid Alkyne

Investigation of Protein S-Palmitoylation Dynamics

Protein S-palmitoylation, the reversible attachment of a 16-carbon saturated fatty acid (palmitate) to cysteine residues via a thioester bond, is a critical regulator of protein trafficking, localization, and function. nih.govcaymanchem.com While palmitoleic acid alkyne is an analog of a monounsaturated fatty acid, it can be utilized by cellular machinery to study the broader dynamics of protein S-acylation.

This compound has been instrumental in confirming and characterizing the palmitoleoylation of several key proteins, providing direct evidence of this specific lipid modification.

Wnt3a: The signaling protein Wnt3a is known to be O-palmitoleoylated on a conserved serine residue (Ser209) by the enzyme Porcupine (PORCN), a modification essential for its secretion and function. caymanchem.comportlandpress.comnih.govnih.gov Studies using cis-palmitoleic acid alkyne have shown that it efficiently labels Wnt3a in mouse fibroblast L-cells. nih.govcaymanchem.com This labeling is specific, as it is not observed with a mutant Wnt3a (S209A) or with the trans-isomer of the alkyne probe. caymanchem.com Furthermore, the secreted form of Wnt3a in conditioned media is also labeled, confirming that acylation is a prerequisite for its release. caymanchem.com

Ras: Ras proteins are a family of small GTPases that play crucial roles in cell signaling and are frequently mutated in cancer. frontiersin.org While primarily known for farnesylation and palmitoylation, studies have shown that N-Ras can be modified by an unsaturated palmitoleate, which influences its localization to different membrane domains. frontiersin.orgresearchgate.net The use of alkyne-tagged fatty acids allows for the detection of acylation on endogenous H-Ras and N-Ras in various cell lines. nih.govresearchgate.net

Hedgehog (Hh): Sonic hedgehog (Shh), a member of the Hedgehog family of signaling proteins, undergoes N-palmitoylation at its N-terminus, a modification critical for its signaling activity. caymanchem.comnih.gov Metabolic labeling with ω-alkyne palmitic acid (Alk-C16) in cells expressing Shh enables the visualization of its palmitoylation status. acs.org

IFITM3: The interferon-induced transmembrane protein 3 (IFITM3) is an antiviral protein whose activity is regulated by S-palmitoylation. nih.gov Proteomic studies using alkyne-palmitate reporters identified IFITM3 as a palmitoylated protein. nih.gov Subsequent investigations using alkyne-tagged fatty acid probes have further confirmed that DHHC7 is one of the acyltransferases responsible for IFITM3 palmitoylation. biorxiv.org

Tubulin: While not a classical example of palmitoleoylation, studies using broad-spectrum alkyne fatty acid probes have been used to visualize the acylation of cytoskeletal proteins like α-tubulin. acs.org

SNAP25: SNAP25 is a protein involved in synaptic vesicle fusion and is known to be palmitoylated. While direct studies with this compound are less common, the general methodology of using alkyne-tagged fatty acids is applicable to studying its acylation dynamics.

Table 1: Proteins Studied with this compound and Related Probes

ProteinType of Acylation InvestigatedKey FindingsReferences
Wnt3aO-PalmitoleoylationSpecifically labeled by cis-palmitoleic acid alkyne at Ser209, essential for secretion. portlandpress.comnih.govcaymanchem.com
RasS-Palmitoylation / PalmitoleoylationN-Ras can be modified by unsaturated palmitoleate, affecting membrane localization. Alkyne probes detect endogenous Ras acylation. frontiersin.orgresearchgate.netnih.gov
Hedgehog (Shh)N-PalmitoylationMetabolic labeling with alkyne-palmitic acid visualizes N-terminal palmitoylation. caymanchem.comnih.govacs.org
IFITM3S-PalmitoylationIdentified as a palmitoylated protein via alkyne-probe proteomics; DHHC7-mediated. nih.govbiorxiv.org

Beyond individual proteins, this compound and similar probes are powerful tools for the global, proteome-wide analysis of protein palmitoylation. nih.govnih.gov This is achieved by metabolically labeling cells with an alkyne-containing fatty acid, followed by cell lysis and click chemistry to attach a reporter tag, such as biotin (B1667282) or a fluorophore. nih.govfrontiersin.org The biotin-tagged proteins can then be enriched using streptavidin beads and identified by mass spectrometry. nih.govnih.gov

This chemical reporter strategy has been widely used for the large-scale identification of S-palmitoylated proteins. nih.gov For instance, global profiling in Jurkat T cells using an alkynyl-palmitate reporter led to the identification of numerous new candidate S-palmitoylated proteins. nih.gov These proteomic analyses have revealed that a significant portion of the proteome undergoes this modification, highlighting its broad importance in cellular function. nih.govresearchgate.net Furthermore, combining this metabolic labeling with quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) has enabled the study of the dynamics of protein palmitoylation on a global scale, distinguishing between stably palmitoylated proteins and those that undergo rapid turnover. nih.govnih.gov

The attachment of palmitate to proteins is catalyzed by a family of enzymes known as ZDHHC palmitoyl (B13399708) acyltransferases (PATs). pnas.orgacs.org A key question in the field is how the 23 different human ZDHHC enzymes select their specific protein substrates and the type of fatty acyl-CoA. Studies using chemically synthesized alkyne and azide (B81097) fatty acid probes have been crucial in dissecting the substrate selectivity of these enzymes. pnas.orgfrontiersin.org

Research has shown that individual ZDHHC enzymes exhibit distinct preferences for fatty acids of different chain lengths and saturation. pnas.orgfrontiersin.orgportlandpress.com For example, a comparison between the highly related enzymes ZDHHC3 and ZDHHC7 revealed that ZDHHC7 has a greater capacity to incorporate stearate (B1226849) (C18:0) compared to ZDHHC3, which shows a strong preference for shorter fatty acids like palmitate (C16:0). pnas.orgfrontiersin.org The molecular basis for this selectivity has been mapped to specific amino acid residues within the transmembrane domains of the ZDHHC enzymes, which form a cavity that accommodates the fatty acyl chain. frontiersin.org These findings, enabled by click chemistry probes, demonstrate that the diversity in protein S-acylation is, in part, generated by the intrinsic fatty acid selectivity of the ZDHHC enzyme family. pnas.org

Identification of Novel Fatty-Acylated Proteins

A significant contribution of alkyne-tagged fatty acid probes is the discovery of previously unknown acylated proteins. nih.govnih.gov The "chemical reporter strategy," which involves metabolic labeling with an alkyne probe followed by affinity purification and mass spectrometry, has greatly expanded the known "acyl-proteome". nih.govfrontiersin.org

This approach has successfully identified hundreds of new S-acylated proteins and numerous hydroxylamine-resistant N- or O-acylated proteins across various organisms and cell types. researchgate.netpnas.org For example, this method led to the discovery that histone H3 variants undergo S-acylation, a previously unknown post-translational modification for this class of nuclear proteins, suggesting new roles for fatty acylation in chromatin regulation. nih.gov The unbiased nature of these proteomic screens continues to uncover novel roles for protein acylation in diverse cellular pathways. nih.govnih.gov

Analysis of Other Protein Acylations (e.g., N-Myristoylation, Lysine (B10760008) Fatty Acylation)

While this compound is a C16:1 fatty acid analog, the broader family of alkyne-tagged fatty acids, including myristic acid alkyne (a C14:0 analog), allows for the study of other types of protein acylation. portlandpress.comjove.com

N-Myristoylation: This modification involves the attachment of myristate to an N-terminal glycine (B1666218) residue. nih.gov Alkyne analogs of myristic acid are used to metabolically label N-myristoylated proteins. nih.govportlandpress.com To distinguish this stable amide-linked modification from labile thioester-linked S-palmitoylation, cell lysates are often treated with hydroxylamine (B1172632), which cleaves thioester bonds but leaves amide bonds intact. portlandpress.comnih.gov This combination of chemical probes and selective cleavage has enabled the specific profiling of N-myristoylated proteins. portlandpress.com

Lysine Fatty Acylation: More recently, it has been discovered that proteins can also be acylated on the side chain of lysine residues. pnas.orgnih.gov Similar to the study of N-myristoylation, the use of alkyne-tagged fatty acid probes combined with hydroxylamine treatment can help visualize this modification. nih.gov This has been demonstrated for several members of the Ras family of small GTPases, where lysine fatty acylation has been shown to regulate their localization and function. frontiersin.orgnih.gov

Mechanisms of Protein Fatty Acylation Regulation

The use of this compound and related probes has provided significant insights into the dynamic regulation of protein fatty acylation. acs.orgfrontiersin.org The reversibility of S-palmitoylation, in particular, suggests a regulatory mechanism akin to phosphorylation, with acyltransferases adding the modification and thioesterases removing it. nih.gov

Quantitative proteomic studies using these probes have revealed that while many proteins are stably palmitoylated, a specific subset, often enriched in signaling proteins and oncogenes, undergoes rapid cycles of acylation and deacylation. nih.govnih.gov This dynamic cycling is crucial for regulating protein activity, trafficking between cellular compartments, and protein-protein interactions. nih.gov For instance, the regulated removal of palmitate from Ras proteins is essential for their movement from the plasma membrane to other organelles like the Golgi apparatus. frontiersin.org By enabling the global and protein-specific analysis of acylation turnover, these chemical probes are helping to unravel the complex enzymatic machinery and regulatory principles that govern protein fatty acylation. nih.govfrontiersin.org

Contributions of Fatty Acid Synthase (FASN) to Protein Acylation

Protein acylation, the covalent attachment of fatty acids to proteins, relies on a cellular pool of activated fatty acids, primarily in the form of acyl-CoAs. Cells obtain these crucial building blocks through two principal pathways: the uptake of exogenous fatty acids from the extracellular environment and the de novo synthesis of fatty acids within the cell. biorxiv.orgnih.gov The key enzyme responsible for this endogenous production is Fatty Acid Synthase (FASN), a multi-enzyme complex that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA precursors. biorxiv.orgfrontiersin.orgplos.org This newly synthesized palmitate can then be utilized for various cellular processes, including protein S-palmitoylation, a reversible post-translational modification that modulates protein localization, stability, and function. frontiersin.orgaacrjournals.org

The use of bioorthogonal chemical reporters, such as this compound, provides a powerful tool to trace the metabolic fate of fatty acids. These probes are structurally similar to their natural counterparts but contain a chemically tractable handle—an alkyne group—that allows for their detection and enrichment via click chemistry. researchgate.netoup.com When introduced to cells, this compound is taken up and activated to its corresponding acyl-CoA, which can then be attached to proteins by protein acyltransferases (PATs). researchgate.net While these probes are invaluable for identifying acylated proteins and their sites of modification, they primarily report on the utilization of exogenously supplied fatty acids. biorxiv.org

To dissect the specific contribution of the de novo synthesis pathway governed by FASN, researchers employ pharmacological inhibitors of the enzyme. By blocking FASN, cells become reliant on external sources of fatty acids, and any observed decrease in the acylation of a particular protein indicates its dependence on FASN-derived lipids. biorxiv.org In many cancer cells, FASN is significantly upregulated, creating a "lipogenic phenotype" where cells exhibit high rates of fatty acid synthesis even when external fatty acids are plentiful. mdpi.combiotech-spain.com This reliance makes FASN a key subject of investigation in understanding the source of lipids for protein modifications critical to disease states.

Detailed Research Findings:

Research using FASN inhibitors has illuminated the critical role of de novo lipogenesis in the acylation of numerous proteins, particularly in the context of cancer and viral infection. For instance, studies on the spike protein of SARS-CoV-2 revealed that its S-acylation is significantly reduced upon treatment with FASN inhibitors like TVB-3166. biorxiv.orgnih.gov This demonstrates that the proper modification of this viral protein, which is essential for its function in host cell entry, is dependent on the host cell's FASN activity. nih.gov Similarly, the inhibition of FASN in hepatocellular carcinoma (HCC) cells was found to increase the surface levels of MHC-I proteins, a process linked to changes in protein palmitoylation that would otherwise mark MHC-I for degradation. aacrjournals.org

A seminal study developed a specific bioorthogonal reporter, an alkynyl-acetate analog named Alk-4, to directly trace the output of the FASN pathway. biorxiv.orgresearchgate.net This probe enters the de novo synthesis pathway as a precursor and is elongated by FASN. Using this tool, researchers demonstrated that the palmitoylation of the antiviral protein IFITM3 was robust in wild-type cells but absent in FASN-deficient cells, providing direct evidence of FASN's contribution to its acylation. biorxiv.org Furthermore, the study used Alk-4 labeling and biotin-based purification to identify over 200 cellular proteins that are acylated in a FASN-dependent manner. biorxiv.orgresearchgate.net These findings underscore that while exogenous fatty acid probes like this compound can be readily incorporated into proteins, the endogenous synthesis pathway managed by FASN is a crucial, and in some cases primary, source of lipids for the post-translational modification of a wide array of cellular proteins.

The table below summarizes key research findings on the effects of FASN inhibition on protein acylation.

Table 1: Research Findings on FASN's Role in Protein Acylation

FASN InhibitorModel SystemKey Findings on Protein AcylationCitation
TVB-3166SARS-CoV-2 infected cellsInhibited S-acylation of the viral spike protein, demonstrating reliance on de novo fatty acid synthesis for this modification. nih.gov
TVB-2640, OrlistatHepatocellular Carcinoma (HCC) cellsFASN inhibition increased MHC-I protein levels, linked to a reduction in MHC-I palmitoylation which normally targets it for lysosomal degradation. aacrjournals.org
TVB-3166, 2-BPHEK293T cells expressing SARS-CoV-2 SpikePharmacological inhibition of FASN blocked spike protein palmitoylation. biorxiv.org
FASN knockout cellsHuman HAP1 cellsLabeling of the protein IFITM3 with the FASN-dependent probe Alk-4 was absent in FASN-deficient cells, confirming FASN's role in its palmitoylation. biorxiv.org
C75Porcine embryosFASN inhibition induced apoptosis and impaired cell proliferation, affecting pathways regulated by acylated proteins, such as the AKT pathway. plos.org

Table 2: Examples of Proteins Acylated in a FASN-Dependent Manner

ProteinFunctionContext of FASN-Dependent AcylationCitation
SARS-CoV-2 Spike ProteinViral entry into host cellsS-acylation is required for viral function and is prevented by FASN inhibitors. biorxiv.orgnih.gov
IFITM3Antiviral proteinPalmitoylation is essential for its antiviral activity and was shown to be FASN-dependent using an alkynyl-acetate probe (Alk-4). biorxiv.org
MHC-IAntigen presentationPalmitoylation, which is regulated by FASN activity, affects its stability and cellular levels in cancer cells. aacrjournals.org
HIV-1 Matrix ProteinViral assembly and buddingMyristoylation was shown to be labeled by the FASN-dependent probe Alk-4. biorxiv.org

V. Cellular Imaging and Subcellular Localization Studies

Fluorescence Imaging Techniques

Fluorescence microscopy is a cornerstone of cellular imaging, and the alkyne tag on palmitoleic acid alkyne makes it readily compatible with this technology through covalent labeling strategies.

The most common method for fluorescently labeling alkyne-tagged molecules within a cell is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". frontiersin.orgnih.gov This highly specific and efficient reaction forms a stable triazole linkage between the alkyne group on the fatty acid and an azide (B81097) group on a reporter molecule, such as a fluorophore. lumiprobe.com

After cells are incubated with this compound, which is metabolically incorporated into lipids and proteins, they are fixed and permeabilized. researchgate.netacs.org A reaction cocktail containing a fluorescent azide, such as Oregon Green-azide or Azido-Rhodamine, along with a copper(I) catalyst, is then added. frontiersin.orgnih.gov The fluorophore becomes covalently attached to the modified biomolecules, allowing for their visualization. nih.gov This technique has been successfully used to visualize the entire population of proteins modified by alkynyl fatty acids, providing insights into the global palmitoylated proteome. acs.orgacs.org

Table 1: Common Fluorophores for Click Chemistry-Based Imaging

Fluorophore Type Application
Oregon Green 488 Azide Green Fluorescent Dye Visualization of alkyne-labeled proteins and lipids. frontiersin.orgnih.gov
Azido-Rhodamine Red Fluorescent Dye Alternative fluorophore for multicolor imaging experiments.

While click chemistry can reveal the total population of labeled molecules, the Proximity Ligation Assay (PLA) offers a way to visualize a specific protein that has been modified by this compound. researchgate.netfrontiersin.org This advanced technique provides high-resolution imaging and information about the subcellular localization of a single type of palmitoylated protein. researchgate.netnih.gov

The workflow combines metabolic labeling with click chemistry and immunocytochemistry. acs.org

Cells are first treated with this compound.

Click chemistry is performed to attach a tag, like Oregon Green-azide, to the alkyne handle. acs.orgfrontiersin.org

The cells are then incubated with two primary antibodies: one that recognizes the protein of interest (e.g., Ras, Tubulin) and another that recognizes the conjugated tag (e.g., anti-Oregon Green). acs.orgfrontiersin.org

Secondary antibodies, each attached to a short, unique DNA oligonucleotide, are added. acs.org

If the two primary antibodies are in very close proximity (less than 40 nm), indicating that the protein of interest is indeed labeled with the fatty acid, the oligonucleotides can be joined together by a ligase to form a closed DNA circle. acs.orgfrontiersin.org

This circular DNA template is then amplified via rolling-circle amplification, generating a long DNA product that can be detected with fluorescently labeled probes. acs.org

Each fluorescent spot represents a single instance of the specific palmitoylated protein, allowing for precise localization and quantification. frontiersin.org This method has been instrumental in showing the distribution of specific lipid-modified proteins in organelles like the endoplasmic reticulum, Golgi apparatus, and at the plasma membrane. acs.org

Tracking Intracellular Uptake and Distribution of Alkyne-Tagged Fatty Acids

Both fluorescence and Raman imaging techniques are invaluable for monitoring the dynamic processes of fatty acid uptake and distribution. strath.ac.uknih.gov By incubating cells with this compound for varying amounts of time, researchers can follow its journey from the extracellular environment into the cell and its subsequent trafficking to different locations. nih.govnih.gov

Raman spectroscopy studies have successfully monitored and compared the uptake of different alkyne-tagged fatty acids in single cells. nih.govnih.gov False-color maps generated from Raman data clearly show the distribution patterns of the alkyne tag inside cells, often appearing to surround the nucleus. nih.govresearchgate.net These label-free imaging experiments allow for the direct observation of how these lipid species are transported and where they accumulate, providing a deeper understanding of the intricate details of lipid metabolism and distribution within a single cell. strath.ac.uknih.gov

Visualization of Lipid-Modified Proteins Across Cell Lines and During Cell Division

The use of ω-alkynyl fatty acids, such as this compound, as chemical probes has enabled the detailed visualization of lipid-modified proteins within cellular environments. acs.orgresearchgate.net This methodology allows for the metabolic incorporation of the alkyne-tagged fatty acid onto cellular proteins, which can then be detected through a copper-catalyzed "click" reaction with an azide-functionalized fluorescent dye. acs.orgresearchgate.netnih.govresearchgate.net This technique provides a powerful tool for observing the subcellular distribution of these modified proteins across various cell types and for tracking their dynamic behavior throughout the cell cycle. acs.orgresearchgate.net

Subcellular Distribution in Mammalian Cell Lines

Research employing this imaging technique has revealed distinct patterns of subcellular localization for lipid-modified proteins in a panel of mammalian cell lines. Following metabolic labeling with an ω-alkynyl fatty acid, fluorescence imaging shows that the modified proteins are not uniformly distributed but are instead concentrated in specific cellular compartments.

In cell lines such as HeLa (human cervical cancer), A431 (human epidermoid carcinoma), and COS-7 (monkey kidney fibroblast), the fluorescent signal corresponding to lipidated proteins is predominantly observed at the plasma membrane and in perinuclear regions, which include the endoplasmic reticulum and Golgi apparatus. acs.org This localization is consistent with the known roles of protein lipidation in anchoring proteins to membranes and in protein trafficking. nih.govresearchgate.net The table below summarizes the observed localization patterns in these cell lines.

Cell LineCell TypePrimary Localization of Labeled Proteins
HeLa Human Cervical CancerPlasma membrane, perinuclear/ER/Golgi regions
A431 Human Epidermoid CarcinomaPlasma membrane, perinuclear/ER/Golgi regions
COS-7 Monkey Kidney FibroblastPlasma membrane, perinuclear/ER/Golgi regions

Dynamics During Cell Division

The visualization of lipid-modified proteins throughout the process of cell division provides critical insights into their dynamic roles. Studies have demonstrated that the distribution of these proteins undergoes significant reorganization during mitosis. acs.orgresearchgate.net

During interphase, the labeling is concentrated at the plasma membrane and perinuclear areas as previously described. acs.org However, as cells enter mitosis, a notable increase in fluorescence is observed throughout the cytoplasm, suggesting a relocalization of lipid-modified proteins away from the membranes. acs.org In the later stages of cell division, specifically during cytokinesis, these proteins show a distinct enrichment at the cleavage furrow, the structure that physically separates the two daughter cells. acs.orgresearchgate.net This specific accumulation indicates a potential role for lipid-modified proteins in the process of cell scission. researchgate.net

The dynamic redistribution of these proteins during the cell cycle is a key finding, highlighting that protein lipidation is involved in the intricate orchestration of cellular division. acs.org The table below details the observed changes in localization during different phases of the cell cycle.

Cell Cycle StageObserved Localization of Labeled Proteins
Interphase Concentrated at the plasma membrane and perinuclear regions.
Mitosis Increased diffuse signal throughout the cytoplasm.
Cytokinesis Strong enrichment at the cleavage furrow.

These studies underscore the utility of this compound and similar probes as diagnostic tools for analyzing the cellular lipidome and for investigating the dynamic behavior of lipid-modified proteins in various physiological and disease states. acs.orgresearchgate.net

Vi. Lipidomics and Metabolomics Research Leveraging Alkyne Tags

Tracing Lipid Metabolic Pathways and Anabolism

Palmitoleic acid alkyne serves as a chemical reporter to trace the dynamic processes of fatty acid uptake, trafficking, and incorporation into more complex lipid structures. researchgate.netresearchgate.net Once introduced to cells, it is processed by the cell's own metabolic machinery, mimicking the fate of its natural counterpart, palmitoleic acid. researchgate.netmdpi.com This allows for time-resolved analysis of lipid anabolism, revealing the flow of this specific fatty acid through various interconnected metabolic pathways. springernature.comresearchgate.net

Studies have shown that alkyne-tagged fatty acids, including palmitate and oleate (B1233923) analogs, are readily incorporated into a wide array of lipid species. mdpi.comnih.gov The alkyne-modified palmitoleic acid is activated to its coenzyme A (CoA) ester and subsequently used by enzymes to build more complex molecules. nih.gov Researchers have successfully tracked the incorporation of these probes into major lipid classes such as triglycerides (TGs), the primary form of energy storage, and various phospholipids (B1166683) (PLs), which are essential components of cellular membranes. nih.govlibretexts.orgwilliams.edu

Furthermore, these probes have been instrumental in studying the synthesis of signaling lipids. For instance, alkyne-tagged palmitic acid has been observed to be incorporated into ceramides, a class of sphingolipids that play critical roles in cellular processes like apoptosis and stress responses. nih.gov The ability to trace the flux of specific fatty acids into these diverse lipid classes provides invaluable insight into the regulation of lipid homeostasis.

Table 1: Observed Incorporation of Alkyne-Tagged Fatty Acids into Lipid Classes

Lipid ClassDescriptionRole of Alkyne Probe
Triglycerides (TGs) Main energy storage lipids, composed of a glycerol (B35011) backbone and three fatty acid chains. libretexts.orgTraces the flow of exogenous or newly synthesized fatty acids into storage depots. springernature.com
Phospholipids (PLs) Key structural components of all cell membranes, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). libretexts.orgMonitors membrane biogenesis and remodeling by tracking fatty acid integration into PLs. williams.eduresearchgate.net
Ceramides A family of waxy lipid molecules, forming the backbone of sphingolipids. libretexts.orgVisualizes the synthesis of these crucial signaling lipids and their localization within the cell. nih.gov

While alkyne-tagged fatty acids like this compound are excellent for tracking the metabolism of exogenous lipids, other specialized probes have been developed to specifically monitor de novo fatty acid synthesis—the creation of fatty acids from non-lipid precursors. biorxiv.org For example, an alkynyl-acetate analog can be used as a reporter that is dependent on the activity of fatty acid synthase (FASN), the key enzyme in this pathway. biorxiv.org This allows researchers to distinguish between the incorporation of fatty acids taken up from the environment and those newly built within the cell, a critical distinction for understanding metabolic reprogramming in diseases like cancer. biorxiv.orgmdpi.com

Cellular lipidomes are not static; they undergo constant remodeling where acyl chains are swapped between different lipid molecules to maintain membrane integrity and generate specific signaling molecules. Pulse-chase experiments using alkyne-tagged fatty acids have become a vital tool for studying these dynamics. researchgate.net For example, primary mouse hepatocytes fed alkyne-labeled fatty acids showed a flow of the label through various lipid classes over time. researchgate.net This demonstrated processes like the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a key step in hepatic lipid metabolism. researchgate.net By tracking the movement of the alkyne tag from one lipid species to another, scientists can map the enzymatic pathways responsible for lipid remodeling and understand how these networks adapt to different physiological conditions.

Mass Spectrometry-Based Lipidomics Approaches

The combination of alkyne tagging and mass spectrometry (MS) has revolutionized lipidomics. springernature.comresearchgate.netresearchgate.net After metabolic labeling, lipids are extracted and subjected to a click reaction, attaching a reporter tag. This tag can be designed to carry a permanent positive charge or a specific mass, which significantly enhances the sensitivity and specificity of MS detection, allowing for the identification of hundreds of labeled lipid species even in minute amounts. springernature.comnih.gov

Integrating liquid chromatography (LC) with mass spectrometry (MS) provides a powerful platform for analyzing complex mixtures of alkyne-labeled lipids. nih.govnih.gov LC separates the different lipid species in the sample before they enter the mass spectrometer, reducing ion suppression and allowing for the resolution of isomers—molecules with the same mass but different structures. nih.govnih.gov For example, LC-MS can distinguish between sphingolipid isomers where the this compound is incorporated into either the fatty acid chain or the sphingoid base. nih.gov This high level of detail is crucial for accurately mapping metabolic pathways. nih.govnih.gov Click chemistry-based enrichment strategies further enhance this approach by selectively capturing the alkyne-labeled metabolites from complex cell extracts, overcoming detection limits and improving the characterization of their chemical structures. bvsalud.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging allows for the direct visualization of molecules within tissue sections, providing spatial context to metabolic studies. biorxiv.orglcms.cz When applied to tissues that have been metabolically labeled with this compound, MALDI imaging can map the distribution of newly synthesized lipids. After the tissue is sectioned, it is coated with a matrix and analyzed. The laser desorbs and ionizes molecules at specific coordinates, generating a map of their locations. While direct imaging of the small alkyne tag itself is challenging, it can be combined with click chemistry to attach a reporter that is more readily detected. This correlative approach, combining metabolic labeling with advanced imaging, holds the potential to reveal where specific lipid synthesis and remodeling activities are occurring within the intricate architecture of a tissue. researchgate.netbiorxiv.org

High-Throughput Data Processing Solutions for Labeled Lipids

The analysis of alkyne-labeled lipids, including this compound, within a lipidome necessitates sophisticated, high-throughput data processing solutions. The complexity and sheer volume of data generated from mass spectrometry (MS)-based lipidomics demand integrated analytical and bioinformatic platforms.

A prominent workflow combines liquid chromatography (LC) with mass spectrometry (LC-MS) for the analysis of lipids derivatized via click chemistry. nih.govnih.gov In this method, the alkyne tag on the fatty acid is reacted with an azide-bearing reporter tag, such as the azido-quaternary ammonium (B1175870) reporter C171. This derivatization serves two key purposes: it enhances the ionization efficiency of the labeled lipid, increasing analytical sensitivity, and it introduces a predictable fragmentation pattern upon collision-induced dissociation in the mass spectrometer. nih.gov

Specialized software is crucial for processing the resultant data. Platforms like Lipostar2 have been developed to facilitate the high-throughput annotation and quantification of these labeled lipids. nih.govnih.govmoldiscovery.com Such software solutions incorporate specific fragmentation rules for dozens of lipid subclasses. nih.gov By recognizing the characteristic neutral loss of the reporter tag and the remaining fatty acyl chain, the software can automatically identify and quantify the lipids that have incorporated the alkyne-labeled fatty acid. This software-assisted workflow allows for the resolution of labeled lipids from their unlabeled, endogenous counterparts and can distinguish between isomeric lipid species. nih.govnih.gov

Other software platforms used in high-throughput lipidomics that can be adapted for these analyses include SimLipid and LipidXplorer, which offer robust tools for lipid identification and quantification from raw mass spectrometry data. sochob.clpremierbiosoft.com These integrated systems are essential for managing the complexity of lipidomics datasets and for extracting meaningful biological insights from metabolic tracing experiments.

The table below summarizes key software solutions and their functionalities for processing data from alkyne-labeled lipids.

SoftwareKey FunctionalitiesInstrument CompatibilityReference
Lipostar2 Raw data import, peak detection, lipid identification via fragmentation rules, quantification, statistical analysis, pathway analysis. Supports stable isotope labeling.Vendor-neutral (Waters, Agilent, Thermo-Fisher, etc.) nih.govnih.govmoldiscovery.comwaters.com
SimLipid LC-peak detection, molecular feature finding, MS/MS database searching for structural elucidation, quantification.Supports native data from major MS vendors. premierbiosoft.com
LipidXplorer Shotgun lipidomics data analysis, identification based on user-defined queries.N/A (processes peak lists) sochob.cl

Investigation of Fatty Acid Beta-Oxidation

This compound serves as a valuable tracer for investigating the catabolic process of fatty acid beta-oxidation. researchgate.netmdpi.commedchemexpress.eu This metabolic pathway, occurring primarily within the mitochondria, systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org

The use of alkyne-labeled fatty acids allows researchers to follow the fate of these molecules through the sequential steps of beta-oxidation. nih.gov In a typical experiment, a this compound probe, such as (Z)-Hexadec-9-en-15-ynoicacid, is introduced to cells or tissue lysates. medchemexpress.eu At subsequent time points, metabolites are extracted, tagged via click chemistry, and analyzed by mass spectrometry to identify the chain-shortened intermediates. nih.gov

The beta-oxidation of a monounsaturated fatty acid like palmitoleic acid (16:1) requires additional enzymatic steps compared to a saturated fatty acid. The process begins with the standard four steps:

Dehydrogenation by Acyl-CoA Dehydrogenase.

Hydration by Enoyl-CoA Hydratase.

Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase.

Thiolysis by Thiolase, releasing one molecule of acetyl-CoA.

This cycle repeats. However, the cis-double bond of palmitoleic acid at the ω-7 position (or C-9) poses a block to the standard enzymes. An isomerase is required to convert the cis-double bond into a trans-double bond, allowing the pathway to proceed.

Using an alkyne-labeled version allows for the tracking of each resulting acyl-CoA intermediate. For instance, after three cycles of beta-oxidation on this compound (C16:1-alkyne), the resulting intermediate would be a C10:1-alkyne-CoA. The subsequent handling of the double bond can then be precisely monitored. Studies with analogous alkyne-labeled saturated fatty acids, such as a palmitic acid alkyne, have successfully detailed the flux through beta-oxidation and identified key metabolic intermediates and pathway dynamics. nih.govresearchgate.net These studies have also shown that when mitochondrial beta-oxidation is inhibited, the process can be rerouted to peroxisomes, which act as a salvage pathway. nih.govlibretexts.org

The expected catabolic intermediates from the beta-oxidation of this compound are detailed in the table below.

CycleStarting Acyl-CoAProduct Acyl-CoAAcetyl-CoA ReleasedNotes
1C16:1-alkyne-CoAC14:1-alkyne-CoA1Standard β-oxidation steps.
2C14:1-alkyne-CoAC12:1-alkyne-CoA1Standard β-oxidation steps.
3C12:1-alkyne-CoAC10:1-alkyne-CoA1Standard β-oxidation steps. The resulting cis-Δ³ double bond requires isomerization.
4C10:1-alkyne-CoAC8:0-alkyne-CoA1An isomerase converts the cis-Δ³ to a trans-Δ² bond, allowing hydration and subsequent steps to proceed.
5C8:0-alkyne-CoAC6:0-alkyne-CoA1Standard β-oxidation steps.
6C6:0-alkyne-CoAC4:0-alkyne-CoA1Standard β-oxidation steps.
7C4:0-alkyne-CoAPropiolyl-CoA1The final thiolysis releases acetyl-CoA and the unstable alkyne-tagged C3-CoA. nih.gov

This tracing methodology provides unparalleled detail on the flux and potential bottlenecks within the fatty acid catabolism pathways. nih.govlibretexts.org

Vii. Enzymatic and Biochemical Studies of Palmitoleic Acid Alkyne

Substrate Specificity of Acyltransferases (e.g., zDHHC enzymes)

The family of zinc finger DHHC-type containing (zDHHC) enzymes are protein acyltransferases responsible for S-acylation, a post-translational modification where a fatty acid is attached to a cysteine residue of a protein. pnas.orgresearchgate.net This modification, often referred to as palmitoylation, is crucial for regulating protein localization, stability, and function. caymanchem.com While named for palmitoylation, S-acylation can involve various fatty acids. pnas.org

The substrate specificity of zDHHC enzymes for different fatty acyl-CoAs is a key determinant of the acyl chain heterogeneity observed in S-acylated proteins. pnas.org Studies utilizing fatty acid analogues with alkyne or azide (B81097) tags have been instrumental in elucidating these specificities. pnas.orgfrontiersin.org For instance, research has shown that different zDHHC enzymes exhibit distinct preferences for fatty acids of varying chain lengths and saturation levels. pnas.org

Palmitoleic acid alkyne has been specifically used to probe the substrate preferences of certain acyltransferases. A notable example is its application in studying the Wnt signaling pathway, where the acyltransferase Porcupine (PORCN) mediates the palmitoleoylation of Wnt proteins, a modification essential for their secretion and activity. nih.gov In these studies, cis-palmitoleic acid alkyne was shown to label Wnt3a, demonstrating that PORCN can utilize this modified fatty acid as a substrate. caymanchem.com This highlights the stereoselective nature of some acyltransferases. nih.gov The ability of zDHHC enzymes to utilize alkyne-tagged fatty acids suggests that the alkyne group does not significantly hinder the binding and catalytic process for many of these enzymes. pnas.org

Table 1: Acyltransferase Substrate Specificity Studies Using Fatty Acid Alkynes

Enzyme Family Key Findings Relevant Fatty Acid Probes Citations
zDHHC Acyltransferases Individual zDHHC enzymes show marked differences in fatty acid selectivity, including preferences for chain length and saturation. C14:0, C16:0, C18:0 fatty acid azides and alkynes. pnas.orgfrontiersin.org

| Porcupine (PORCN) | Exhibits stereoselectivity for its fatty acyl donor; utilizes cis-palmitoleic acid alkyne to label Wnt proteins. | cis- and trans-palmitoleic acid alkynes, palmitic acid alkyne. | nih.govcaymanchem.com |

Development of In Vitro Enzymatic Assays

The development of sensitive and specific in vitro enzymatic assays is fundamental to biochemical research. This compound and other alkyne-containing lipids have proven to be invaluable tools in this regard. nih.gov These probes offer a non-radioactive alternative for measuring enzyme activity. nih.govnih.gov

The general principle of these assays involves incubating the enzyme of interest with the alkyne-labeled substrate. After the enzymatic reaction, the product, which now contains the alkyne tag, is detected by "clicking" it to a reporter molecule, such as an azide-functionalized fluorophore or biotin (B1667282). nih.gov This approach allows for highly sensitive and quantitative analysis of enzyme kinetics. nih.gov

For example, alkyne lipids have been successfully employed as substrates in in vitro assays for various lipid-modifying enzymes, including acyltransferases and hydrolases. nih.gov Kinetic analyses using these substrates have yielded Michaelis-Menten constants comparable to those obtained with traditional radiolabeled or natural substrates, validating their use in studying enzyme mechanisms. nih.gov The use of this compound in such assays allows for the specific investigation of enzymes involved in the metabolism of monounsaturated fatty acids.

The protocol for such an assay typically involves:

Incubation of the enzyme with this compound (or its CoA derivative).

Termination of the reaction and extraction of lipids.

Click chemistry reaction with an azide-containing reporter tag (e.g., azido-biotin or a fluorescent azide).

Separation of the labeled product (e.g., by thin-layer chromatography or SDS-PAGE).

Detection and quantification of the labeled product via fluorescence scanning or blotting with streptavidin-HRP. nih.govnih.gov

Interaction with Lipid-Interacting Proteins and Enzymes

Understanding the interactions between lipids and proteins is crucial for deciphering cellular signaling and metabolic pathways. This compound, as part of a broader class of lipid-based chemical proteomic probes, facilitates the global mapping of these interactions within a cellular context. nih.gov

These probes are often designed to be bifunctional, containing not only the alkyne handle for detection but also a photoreactive group (like a diazirine). nih.gov This allows for the covalent cross-linking of the lipid probe to interacting proteins upon UV irradiation. Following cross-linking, the alkyne tag is used to attach biotin, enabling the enrichment and subsequent identification of the lipid-binding proteins by mass spectrometry. nih.govoup.com

This chemical proteomic approach has been used to identify hundreds of proteins that interact with various fatty acid-derived lipids. nih.gov While not always specific to this compound, these studies provide a powerful framework for identifying the protein interaction landscape of different lipid species. By using a this compound probe, researchers can specifically pull down and identify proteins that bind to this particular monounsaturated fatty acid, providing insights into its unique biological roles. This can include enzymes that metabolize it, transport proteins, and receptors that are modulated by its binding. nih.gov

Viii. Methodological Advancements and Future Directions in Chemical Biology Research

Improving Sensitivity and Specificity of Detection Methods

A significant challenge in bioorthogonal chemistry is achieving high sensitivity and specificity in detection. The ideal bioorthogonal reaction should be rapid, non-toxic, and function under physiological conditions of pH, temperature, and aqueous environments. wikipedia.org The development of fluorogenic probes, which are "dark" until they react with their target, has been a major advancement in improving sensitivity by reducing background fluorescence. nih.govacs.orgresearchgate.net This allows for "no-wash" imaging, which is crucial for studying dynamic processes and proteins with rapid turnover rates. nih.govacs.org

For alkyne-containing probes like palmitoleic acid alkyne, several strategies have been employed to enhance detection. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a widely used, efficient reaction. researchgate.netnih.gov However, the copper catalyst can be toxic to living cells. nih.gov To address this, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed, which uses strained cyclooctynes that react with azides without a copper catalyst. mdpi.com While SPAAC is more biocompatible, it generally has slower reaction kinetics than CuAAC. nih.gov

Researchers are continuously working to improve the properties of both the bioorthogonal reporters and the detection probes. For instance, modifications to the cyclooctyne (B158145) structure have been made to improve water solubility and reaction rates. mdpi.com Additionally, the development of new azide-based probes with enhanced reactivity and fluorescence properties is an active area of research. rsc.orgacs.org For mass spectrometry-based detection, specialized azide (B81097) probes have been designed that, upon reaction with an alkyne, create a permanently charged product, significantly improving ionization efficiency and detection sensitivity. nih.gov

The choice of the bioorthogonal reporter itself is also critical. While azides and alkynes are the most common, their metabolic processing and detection sensitivities can differ. rsc.org Furthermore, the position and length of the alkyl chain separating the reporter group from the core biomolecule can influence its metabolic incorporation and subsequent detection. rsc.org Optimizing the delivery of fatty acid probes, for example by using saponified fatty acids combined with fatty-acid-free bovine serum albumin (BSA), has been shown to increase cellular uptake and improve the detection of acylated proteins. jove.com

Development of New Bioorthogonal Reaction Chemistries

The expansion of the bioorthogonal toolkit with new reaction chemistries is essential for enabling more complex studies, such as multiplexed labeling of different biomolecules simultaneously. nih.govmdpi.com While the Staudinger ligation was the first bioorthogonal reaction developed, it has been largely superseded by the more efficient click chemistry reactions. wikipedia.orgnih.gov

Beyond the well-established azide-alkyne cycloadditions, other bioorthogonal reactions have been developed, including:

Tetrazine Ligation: This reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast and has been used for in vivo imaging. acs.org

Photo-Click Reactions: These reactions are triggered by light, offering spatiotemporal control over the labeling process. mdpi.comresearchgate.net An example is the photo-induced tetrazole-alkene cycloaddition. researchgate.net

Isocyanide-Based Click Reactions: This is another class of reactions that adds to the diversity of available bioorthogonal tools. wikipedia.org

Quadricyclane Ligation: A more recent addition to the bioorthogonal toolbox. wikipedia.org

The development of these new chemistries is guided by principles of physical organic chemistry to fine-tune reaction rates and specificity. nih.gov The goal is to create a spectrum of reactions with different characteristics, allowing researchers to choose the best fit for their specific application. nih.gov For example, a very fast reaction might be ideal for capturing transient interactions, while a slower, more controlled reaction might be better for long-term tracking studies.

The table below summarizes some key bioorthogonal reactions and their general features.

ReactionKey FeaturesReference
Staudinger Ligation First bioorthogonal reaction; uses azides and phosphines; relatively slow kinetics. wikipedia.orgnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click chemistry"; highly efficient; requires a copper catalyst which can be toxic. mdpi.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free click chemistry; uses strained alkynes; more biocompatible but often slower than CuAAC. mdpi.com
Tetrazine Ligation Very fast kinetics; involves tetrazines and strained alkenes/alkynes. acs.org
Photo-Click Reactions Light-inducible, allowing for spatiotemporal control. mdpi.comresearchgate.net

Integration with Advanced Analytical Techniques (e.g., Multi-Omics Approaches)

The true power of bioorthogonal probes like this compound is realized when they are combined with advanced analytical techniques, particularly multi-omics approaches. pharmafeatures.com Multi-omics integrates data from various biological levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of complex biological systems. pharmafeatures.com

Bioorthogonal probes serve as a critical link in these integrated analyses. For example, a lipid probe can be used to tag and enrich lipid-modified proteins, which can then be identified and quantified using mass spectrometry-based proteomics. creative-proteomics.comnih.gov This chemoproteomic approach allows for the large-scale identification of protein-lipid interactions and the cellular targets of bioactive lipids. nih.govrsc.org

Here are some examples of how bioorthogonal probes are integrated with advanced analytical techniques:

Lipidomics-Proteomics Integration: By combining lipidomics data (the comprehensive analysis of all lipids in a system) with proteomics data from experiments using lipid probes, researchers can identify specific lipid-protein pairs and unravel the regulatory networks they are involved in. creative-proteomics.com This can shed light on how changes in lipid metabolism might lead to aberrant protein lipidation in disease. creative-proteomics.com

Metabolic Labeling and Mass Spectrometry: Alkyne-tagged lipids can be traced through metabolic pathways, and their products can be identified by mass spectrometry. frontiersin.orgnih.govbohrium.com This allows for detailed studies of lipid metabolism, including fatty acid catabolism and the synthesis of complex lipids. bohrium.com The use of isotope-labeled alkyne lipids can further enhance these studies by enabling absolute quantification. bohrium.com

Spatial Multiomics: Emerging techniques aim to combine spatial gene expression data with other omics data, such as lipidomics, on a single tissue section. biorxiv.org For instance, MALDI In Situ Hybridization Mass Spectrometry (MALDI ISH MSI) can be used to map out gene expression, and this information can be overlaid with lipid profiles obtained from the same section, connecting the functional state of a cell with its expressed genes. biorxiv.org Bioorthogonal probes could potentially be integrated into such workflows to provide an additional layer of information on specific metabolic activities.

Raman Spectroscopy: Alkyne and deuterium-labeled probes can be visualized using Raman spectroscopy, a technique that provides chemical information based on molecular vibrations. acs.orgnih.gov This allows for real-time, quantitative imaging of metabolic processes in living cells and tissues without the need for bulky fluorescent tags. acs.orgnih.gov

The integration of bioorthogonal chemistry with these powerful analytical platforms is paving the way for a deeper understanding of the roles of lipids and other biomolecules in health and disease.

Expanding the Scope of Bioorthogonal Probes for Diverse Biomolecules

While initial applications of bioorthogonal chemistry focused on proteins and glycans, the technology is now being applied to a much wider range of biomolecules, including lipids and nucleic acids. escholarship.orgmdpi.comacs.org The development of probes for different classes of biomolecules is crucial for obtaining a comprehensive view of cellular processes. nih.gov

The design of bioorthogonal probes for lipids, such as this compound, has been particularly challenging due to the chemical inertness and diversity of this class of molecules. acs.orgnih.gov However, significant progress has been made in developing probes for various types of lipids, including fatty acids, sphingolipids, and phospholipids (B1166683). mdpi.comnih.govacs.org These probes are typically created by incorporating a small bioorthogonal handle, like an alkyne or azide, into the lipid structure. acs.org This can be done through chemical synthesis or by providing cells with precursor molecules that are metabolically incorporated into larger lipid structures. nih.govacs.org

The development of "trifunctional" lipid probes represents a significant advancement. nih.gov These probes contain three key components: the lipid of interest, a bioorthogonal handle (e.g., an alkyne), and a photoreactive group. nih.gov The photoreactive group allows for the probe to be covalently cross-linked to nearby interacting proteins upon exposure to light, and the bioorthogonal handle then enables the enrichment and identification of these interacting partners. nih.gov

Beyond lipids, there is a continuous effort to develop new probes for other biomolecules. For example, bioorthogonal reporters have been incorporated into amino acids, monosaccharides, and nucleosides to study protein synthesis, glycosylation, and DNA/RNA dynamics, respectively. nih.govmdpi.commdpi.com The table below provides examples of bioorthogonal probes developed for different classes of biomolecules.

Biomolecule ClassExample Probe TypeApplicationReference(s)
Lipids Alkyne-functionalized fatty acidsStudying protein lipidation, lipid metabolism, and trafficking. mdpi.comjst.go.jpresearchgate.net
Glycans Azide- or alkyne-modified monosaccharidesVisualizing and profiling glycans on cell surfaces. mdpi.comnih.govmdpi.com
Proteins Amino acid analogs with bioorthogonal handlesMonitoring protein synthesis and post-translational modifications. mdpi.commdpi.com
Nucleic Acids Modified nucleosides (e.g., EdU with an alkyne)Labeling newly synthesized DNA and RNA. mdpi.comresearchgate.netmdpi.com

The ongoing expansion of the bioorthogonal probe toolkit will continue to open up new avenues for research, allowing scientists to ask increasingly complex questions about the roles of diverse biomolecules in living systems. nih.govacs.org

Applications in Disease Models to Elucidate Molecular Mechanisms

A key application of bioorthogonal probes like this compound is in the study of disease models, where they can be used to elucidate the molecular mechanisms underlying various pathologies. nih.govrsc.org By enabling the visualization and analysis of biomolecules and their interactions in the context of a disease state, these probes provide valuable insights that can lead to the identification of new therapeutic targets.

Palmitoleic acid itself has been implicated in various metabolic diseases, including diabetes and nonalcoholic fatty liver disease, as well as in cancer. mdpi.comnih.gov It is thought to act as a "lipokine," a lipid hormone that can influence metabolic processes in different tissues. nih.gov Studies in mouse models have shown that palmitoleic acid can have anti-inflammatory effects and improve insulin (B600854) sensitivity. mdpi.comnih.gov

Bioorthogonal probes based on palmitoleic acid and other fatty acids can be used to investigate these effects at a molecular level. For instance, this compound has been used to study protein palmitoleoylation, a type of post-translational modification where palmitoleic acid is attached to proteins. caymanchem.com This modification can affect the localization and function of proteins, and its dysregulation may play a role in disease. By using this compound to label and identify palmitoleoylated proteins, researchers can gain a better understanding of how this modification contributes to the biological effects of palmitoleic acid. caymanchem.com

Here are some examples of how bioorthogonal probes are being used in disease-related research:

Cancer: Bioorthogonal probes are used to study changes in metabolism and protein modifications that are characteristic of cancer cells. nih.gov For example, probes for short-chain fatty acids, which can have context-dependent effects on tumorigenesis, are being used to identify the protein targets of these fatty acids in cancer cell models. nih.govrsc.org

Metabolic Diseases: As mentioned, fatty acid probes are valuable tools for studying the molecular mechanisms of metabolic diseases like diabetes and obesity. mdpi.com They can be used to track the metabolism of fatty acids and to identify proteins whose modification by fatty acids is altered in these conditions.

Neurodegenerative Diseases: Fatty acylation has been implicated in neurodegenerative diseases. jove.com Optimized methods for using fatty acid alkyne probes can improve the detection of acylated proteins that may be involved in these disorders. jove.com

Infectious Diseases: Bioorthogonal labeling has been used to study the interactions between host cells and pathogens. For example, alkyne-functionalized fatty acids have been used to investigate the fatty acylation of both plant and microbial proteins during plant-pathogen interactions. mdpi.comresearchgate.net

The ability to use bioorthogonal probes in living organisms, including animal models of disease, is a particularly powerful aspect of this technology. wikipedia.orgmdpi.com This allows researchers to study disease processes in a more physiologically relevant context, bridging the gap between cell culture experiments and clinical observations.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing palmitoleic acid alkyne in laboratory settings?

this compound is synthesized by introducing an ω-terminal alkyne group into palmitoleic acid. Key steps include:

  • Click chemistry protocols : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation with azide-functionalized probes (e.g., biotin-azide) to validate reactivity .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for purity assessment, referencing protocols from fatty acid derivative studies .
  • Purity standards : Ensure >98% purity via HPLC, with certificates of analysis (COA) provided by suppliers .

Q. How can this compound be used to detect and isolate palmitoylated proteins in cellular studies?

  • Metabolic labeling : Incubate cells with this compound, allowing incorporation into palmitoylated proteins via endogenous acyltransferases .
  • Click chemistry probes : Use biotin-azide or fluorophore-azide for post-labeling detection. Streptavidin pull-down assays or fluorescence microscopy are standard for isolation and visualization .
  • Controls : Include non-alkyne palmitic acid to rule out nonspecific binding .

Q. What experimental design considerations are critical for studying this compound’s role in lipid metabolism?

  • Enzyme activity assays : Calculate desaturase (e.g., Δ9-desaturase) and elongase indices using GC-derived fatty acid ratios, as described in lipid metabolism studies .
  • Cell culture models : Use adipocytes or hepatocytes to mimic insulin resistance or lipogenesis pathways, ensuring replicates for statistical power .
  • Data reproducibility : Document protocols in line with Beilstein Journal guidelines, including detailed supplementary materials for method replication .

Advanced Research Questions

Q. How should researchers address contradictions in metabolic flux data when using this compound as a tracer?

  • Statistical rigor : Apply ANOVA and linear regression to identify variability sources (e.g., cell type-specific uptake differences) .
  • Technical validation : Cross-validate results with alternative tracers (e.g., deuterated palmitoleic acid) and orthogonal methods like mass spectrometry (MS) .
  • Meta-analysis : Compare datasets from public repositories (e.g., Theory and Modelling databases) to contextualize findings .

Q. What strategies optimize the efficiency of click chemistry reactions involving this compound in complex biological systems?

  • Reaction conditions : Adjust Cu(I) concentration (1–10 µM) and incubation time (30–60 minutes) to balance signal-to-noise ratios .
  • Probe selection : Test azide-functionalized fluorophores (e.g., 3-azido-7-hydroxycoumarin) for in vivo compatibility versus biotin-azide for in vitro pull-downs .
  • Quenching controls : Include sodium ascorbate-free reactions to assess non-specific background .

Q. How can this compound be integrated with multi-omics approaches to study lipid-protein interactions?

  • Proteomics-lipidomics integration : Combine pull-down assays (for palmitoylated proteins) with LC-MS lipid profiling to map interaction networks .
  • Data mining : Use platforms like Web of Science to correlate findings with existing literature on fatty acid metabolism .
  • Machine learning : Apply algorithms to predict palmitoylation sites using alkyne-tagged lipid data as training inputs .

Methodological Best Practices

  • Replication : Follow Beilstein Journal’s guidelines for experimental detail, including supplementary files for compound preparation and characterization .
  • Ethical data reporting : Disclose raw data availability and statistical limitations (e.g., partial appropriateness of ANOVA in small-sample studies) .
  • Literature rigor : Prioritize primary research from journals like Analytical and Bioanalytical Chemistry over non-peer-reviewed sources .

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